molecular formula C10H14OS B8709851 4-Methyl-1-thiophen-3-yl-pentan-1-one

4-Methyl-1-thiophen-3-yl-pentan-1-one

Cat. No. B8709851
M. Wt: 182.28 g/mol
InChI Key: CWKLVRMEIACIKA-UHFFFAOYSA-N
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Patent
US07700609B2

Procedure details

Magnesium powder (1.49 g, 61.3 mmol) was added to dry diethyl ether (100 ml) under nitrogen atmosphere. One iodine crystal (catalytic) was added, followed by 1-bromo-3-methylbutane (6.3 ml, 52.6 mmol). The reaction was initiated by sonication at 30° C. and was allowed to spontaneously reflux. Once the exothermic reaction had subsided, the mixture was added by cannulation to a solution of thiophene-3-carboxylic acid methoxy-methyl-amide (7.50 g, 43.8 mmol) in dry diethyl ether (10 ml). Once addition was complete, the mixture was stirred at room temperature for 2 hours. The reaction mixture was then washed with saturated ammonium chloride (2×150 ml), dried (Na2SO4) and concentrated in vacuo. The crude yellow oil was purified by silica gel chromatography to yield the title compound as a colourless oil (1.55 g, 19%). δH (d6 DMSO): 0.88 (6H, d), 1.49 (2H, q), 1.56 (1H, m), 2.90 (2H, t), 7.49 (1H, d), 7.59 (1H, d), 8.50 (1H, s).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
7.5 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
19%

Identifiers

REACTION_CXSMILES
[Mg].II.Br[CH2:5][CH2:6][CH:7]([CH3:9])[CH3:8].CON(C)[C:13]([C:15]1[CH:19]=[CH:18][S:17][CH:16]=1)=[O:14]>C(OCC)C>[CH3:8][CH:7]([CH3:9])[CH2:6][CH2:5][C:13]([C:15]1[CH:19]=[CH:18][S:17][CH:16]=1)=[O:14]

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
6.3 mL
Type
reactant
Smiles
BrCCC(C)C
Step Four
Name
Quantity
7.5 g
Type
reactant
Smiles
CON(C(=O)C1=CSC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was initiated by sonication at 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
to spontaneously reflux
CUSTOM
Type
CUSTOM
Details
Once the exothermic reaction
ADDITION
Type
ADDITION
Details
Once addition
WASH
Type
WASH
Details
The reaction mixture was then washed with saturated ammonium chloride (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude yellow oil was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CCC(=O)C1=CSC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.